2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid is a sulfonamide derivative characterized by two sulfonyl groups: a 4-chlorophenylsulfonyl moiety attached to the amino group and a methylsulfonyl group at the fourth carbon of the butanoic acid backbone.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO6S2/c1-20(16,17)7-6-10(11(14)15)13-21(18,19)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEGZIFBFGHLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a methylsulfonyl-substituted butanoic acid derivative under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid involves its interaction with specific molecular targets. The sulfonyl and chlorophenyl groups are key functional groups that enable the compound to bind to and inhibit certain enzymes or proteins. This binding can disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
| Compound Name | Aromatic Substituent | Key Features | Biological Implications |
|---|---|---|---|
| 4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid | 4-Cl | Single sulfonylamino group; lacks methylsulfonyl. | Moderate solubility; limited receptor affinity. |
| 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid | 3-Cl, 4-F | Di-halogenated ring; increased electron-withdrawing effects. | Enhanced reactivity in nucleophilic substitution. |
| 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid | 4-CH₃ | Electron-donating methyl group; reduced polarity. | Lower solubility; altered pharmacokinetics. |
Key Insight : The 4-chlorophenyl group in the target compound balances electron-withdrawing effects and steric bulk, optimizing interactions with hydrophobic binding pockets in biological targets compared to methyl or di-halogenated analogs .
Sulfonyl Group Variations
| Compound Name | Sulfonyl Group Position | Functional Impact |
|---|---|---|
| 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | At position 2; methyl branch. | Steric hindrance limits conformational flexibility; distinct pharmacological effects. |
| 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid | Bromine substitution; longer chain. | Higher molecular weight; bromine’s polarizability enhances binding affinity. |
| Target Compound | Dual sulfonyl groups (positions 2 and 4). | Synergistic electronic effects; increased acidity and hydrogen-bonding capacity. |
Biological Activity
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves the acylation of amino acids with sulfonyl groups. Recent studies have demonstrated effective synthetic routes yielding high purity and yield of the compound, confirming its structure through various spectral analyses such as NMR and mass spectrometry .
Antimicrobial Properties
Research has indicated that compounds containing the 4-chlorophenyl sulfonamide moiety exhibit notable antimicrobial activity. In vitro evaluations showed that derivatives of this compound possess moderate to strong antibacterial effects against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 32 µg/mL |
| Compound B | Bacillus subtilis | 16 µg/mL |
| Compound C | Staphylococcus aureus | 64 µg/mL |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition studies revealed that it could effectively reduce enzyme activity, suggesting applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10.5 |
| Urease | 8.3 |
Anti-inflammatory and Anticancer Activities
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory and anticancer activities. Studies have indicated that it can inhibit tumor cell proliferation in vitro, providing a basis for further research into its use as a therapeutic agent in cancer treatment .
Case Studies
- Antimicrobial Evaluation : A study conducted by Wen et al. synthesized various derivatives of sulfonamide compounds, including the target molecule. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms of action involving disruption of bacterial cell wall synthesis .
- Enzyme Inhibition Study : Another research focused on the inhibition of AChE by compounds similar to this compound. The findings highlighted its potential in managing neurodegenerative diseases due to its ability to cross the blood-brain barrier effectively .
- Cancer Therapeutics : A recent investigation into the anticancer properties revealed that the compound could induce apoptosis in cancer cell lines, suggesting a promising avenue for developing new cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
